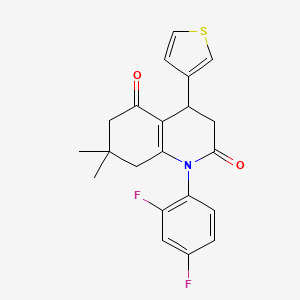![molecular formula C19H22N2O3S2 B15005158 6',6'-Dimethyl-2'-(methylsulfanyl)-4-(thiophen-2-YL)-3,4,5',6'-tetrahydro-3'H-spiro[1-benzopyran-2,4'-pyrimidine]-7,8-diol](/img/structure/B15005158.png)
6',6'-Dimethyl-2'-(methylsulfanyl)-4-(thiophen-2-YL)-3,4,5',6'-tetrahydro-3'H-spiro[1-benzopyran-2,4'-pyrimidine]-7,8-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6’,6’-Dimethyl-2’-(methylsulfanyl)-4-(thiophen-2-YL)-3,4,5’,6’-tetrahydro-3’H-spiro[1-benzopyran-2,4’-pyrimidine]-7,8-diol is a complex organic compound that features a unique spiro structure. This compound is characterized by its multiple functional groups, including a thiophene ring, a pyrimidine ring, and a benzopyran moiety. The presence of these diverse functional groups makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6’,6’-Dimethyl-2’-(methylsulfanyl)-4-(thiophen-2-YL)-3,4,5’,6’-tetrahydro-3’H-spiro[1-benzopyran-2,4’-pyrimidine]-7,8-diol typically involves multi-step organic reactions. The process begins with the preparation of the core spiro structure, followed by the introduction of the thiophene and pyrimidine rings. Key steps may include:
Formation of the Spiro Core: This can be achieved through a cyclization reaction involving a benzopyran precursor.
Introduction of the Thiophene Ring: This step may involve a cross-coupling reaction, such as a Suzuki or Stille coupling, to attach the thiophene ring to the spiro core.
Functionalization of the Pyrimidine Ring: This can be done through nucleophilic substitution or other suitable reactions to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions need to be carefully controlled.
Use of Catalysts: Catalysts may be employed to enhance reaction rates and selectivity.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation may be used to purify the final product.
化学反応の分析
Types of Reactions
6’,6’-Dimethyl-2’-(methylsulfanyl)-4-(thiophen-2-YL)-3,4,5’,6’-tetrahydro-3’H-spiro[1-benzopyran-2,4’-pyrimidine]-7,8-diol can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions may vary depending on the specific substituent being introduced, but common reagents include halides and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups.
科学的研究の応用
6’,6’-Dimethyl-2’-(methylsulfanyl)-4-(thiophen-2-YL)-3,4,5’,6’-tetrahydro-3’H-spiro[1-benzopyran-2,4’-pyrimidine]-7,8-diol has several scientific research applications:
Chemistry: It is used as a model compound to study spiro structures and their reactivity.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where its functional groups may play a role.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.
作用機序
The mechanism of action of 6’,6’-Dimethyl-2’-(methylsulfanyl)-4-(thiophen-2-YL)-3,4,5’,6’-tetrahydro-3’H-spiro[1-benzopyran-2,4’-pyrimidine]-7,8-diol involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.
DNA Intercalation: The compound’s planar structure may allow it to intercalate into DNA, affecting gene expression and cellular function.
類似化合物との比較
Similar Compounds
6’,6’-Dimethyl-2’-(methylsulfanyl)-4-(thiophen-2-YL)-3,4,5’,6’-tetrahydro-3’H-spiro[1-benzopyran-2,4’-pyrimidine]-7,8-diol: This compound itself serves as a reference point.
Spiro[benzopyran-pyrimidine] Derivatives: Other derivatives with different substituents on the pyrimidine or benzopyran rings.
Thiophene-Containing Compounds: Compounds with thiophene rings that exhibit similar reactivity.
Uniqueness
The uniqueness of 6’,6’-Dimethyl-2’-(methylsulfanyl)-4-(thiophen-2-YL)-3,4,5’,6’-tetrahydro-3’H-spiro[1-benzopyran-2,4’-pyrimidine]-7,8-diol lies in its combination of functional groups and spiro structure
特性
分子式 |
C19H22N2O3S2 |
|---|---|
分子量 |
390.5 g/mol |
IUPAC名 |
6,6-dimethyl-2-methylsulfanyl-4'-thiophen-2-ylspiro[1,5-dihydropyrimidine-4,2'-3,4-dihydrochromene]-7',8'-diol |
InChI |
InChI=1S/C19H22N2O3S2/c1-18(2)10-19(21-17(20-18)25-3)9-12(14-5-4-8-26-14)11-6-7-13(22)15(23)16(11)24-19/h4-8,12,22-23H,9-10H2,1-3H3,(H,20,21) |
InChIキー |
MBCPPOKJQJROEC-UHFFFAOYSA-N |
正規SMILES |
CC1(CC2(CC(C3=C(O2)C(=C(C=C3)O)O)C4=CC=CS4)N=C(N1)SC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 1-(2-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl)-4-phenylpiperidine-4-carboxylate](/img/structure/B15005088.png)
![2-[1-(4-fluorophenyl)-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B15005090.png)
![(5E)-2-[4-(naphthalen-1-yl)piperazin-1-yl]-5-[4-(propan-2-yloxy)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B15005098.png)
![4'-methyl-N~2~-[2-(trifluoromethyl)phenyl]-4,5'-bi-1,3-thiazole-2,2'-diamine](/img/structure/B15005100.png)
![7-[Chloro(difluoro)methyl]-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15005111.png)
![Propionamide, N-[4-(chlorodifluoromethoxy)phenyl]-3-pyrrolidin-1-yl-](/img/structure/B15005130.png)
![9,9-dimethyl-12-(naphthalen-1-yl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B15005132.png)
![4-[(1H-benzimidazol-2-ylmethyl)amino]-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B15005133.png)
![3-amino-N-[(2-chlorophenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15005140.png)
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B15005144.png)
![Ethyl 4-(3-{[4-(ethoxycarbonyl)phenyl]amino}-5-(4-ethoxyphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-YL)benzoate](/img/structure/B15005150.png)
![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-({5-propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide](/img/structure/B15005151.png)

